molecular formula C15H17N3O4S B4395702 N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4395702
M. Wt: 335.4 g/mol
InChI Key: YQBWFQYYQPRFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It has been used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes.

Mechanism of Action

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide selectively blocks the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed on platelets, smooth muscle cells, and other cells, and plays a role in regulating various physiological processes. By blocking the P2Y1 receptor, N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide inhibits the downstream signaling pathways that are activated by the receptor, thereby modulating the physiological processes that are regulated by the receptor.
Biochemical and Physiological Effects:
N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to decrease blood pressure and improve renal function in animal models of hypertension and renal disease. These effects are thought to be mediated by the inhibition of the P2Y1 receptor.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a selective antagonist of the P2Y1 receptor, which makes it a useful tool for investigating the role of the receptor in various physiological and pathological processes. However, it is important to note that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide may have off-target effects, and its use should be carefully controlled and monitored in lab experiments.

Future Directions

There are many potential future directions for research on N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. For example, it could be used to investigate the role of the P2Y1 receptor in other physiological and pathological processes, such as inflammation and cancer. It could also be used to develop new therapies for diseases that are associated with P2Y1 receptor dysfunction, such as thrombosis and hypertension. Finally, it could be used to develop new drugs that target the P2Y1 receptor, which could have therapeutic potential in a wide range of diseases.

Scientific Research Applications

N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been used in various scientific research studies to investigate the role of the P2Y1 receptor in different physiological and pathological processes. For example, it has been used to study the effect of the P2Y1 receptor on platelet aggregation and thrombus formation. It has also been used to investigate the role of the P2Y1 receptor in the regulation of blood pressure and renal function.

properties

IUPAC Name

N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11(19)18-14-9-13(6-7-15(14)22-2)23(20,21)17-10-12-5-3-4-8-16-12/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBWFQYYQPRFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-methoxy-5-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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